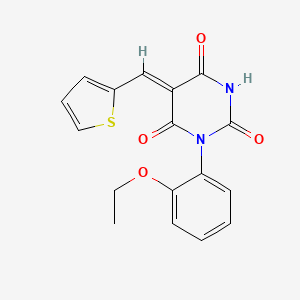
2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate, also known as bromoxynil, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low toxicity.
作用機序
Bromoxynil works by inhibiting photosynthesis in plants, specifically by interfering with the electron transport chain in chloroplasts. This leads to a buildup of reactive oxygen species, which ultimately causes cell death. The mechanism of action of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate is similar to that of other herbicides such as atrazine and paraquat.
Biochemical and Physiological Effects:
Bromoxynil has been shown to have a low toxicity to mammals, with no significant adverse effects observed in laboratory animals at doses typically used in field applications. However, exposure to high doses of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate can cause irritation of the skin, eyes, and respiratory tract. In addition, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to have a negative impact on non-target organisms such as bees and aquatic invertebrates.
実験室実験の利点と制限
Bromoxynil is a useful tool for studying the effects of herbicides on plant physiology and soil microbial communities. Its low toxicity to mammals makes it a safer alternative to other herbicides for use in laboratory experiments. However, its effectiveness against certain weed species may vary depending on environmental conditions such as soil type and temperature.
将来の方向性
There are several areas of research that could benefit from further investigation into the properties and effects of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate. These include:
1. Development of new formulations of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate that are more effective against resistant weed species.
2. Investigation of the impact of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate on soil microbial communities and the potential for long-term effects on soil health.
3. Study of the potential impact of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate on non-target organisms such as bees and aquatic invertebrates.
4. Investigation of the potential for herbicide resistance to develop in weed populations exposed to 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate.
Conclusion:
In conclusion, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate is a widely used herbicide with a well-established mechanism of action. It has been extensively studied for its effectiveness against broadleaf weeds and its potential impact on the environment. While it has a low toxicity to mammals, it can have negative effects on non-target organisms such as bees and aquatic invertebrates. Further research is needed to fully understand the properties and effects of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate and to develop new formulations that are more effective and environmentally friendly.
合成法
Bromoxynil can be synthesized using a variety of methods, including the reaction of 2-bromoanisole with 3-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate as a white crystalline solid.
科学的研究の応用
Bromoxynil has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. In addition, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate has been used in studies to investigate the effects of herbicides on soil microbial communities and the potential for herbicide resistance in weeds.
特性
IUPAC Name |
2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-13-6-1-2-7-14(13)20-8-9-21-15(19)18-12-5-3-4-11(17)10-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGAHQDVXSJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![11-methyl-4-[4-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5170100.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)
![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)

![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)

![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)

![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)